molecular formula C10H13NO B7895055 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine CAS No. 910400-66-7

2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B7895055
CAS No.: 910400-66-7
M. Wt: 163.22 g/mol
InChI Key: ZLVOQLHSCVKTGZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine is an organic compound belonging to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring . This structure serves as a fundamental building block in organic synthesis and medicinal chemistry, prized for its role as a versatile scaffold in the development of biologically active molecules . Benzofuran derivatives are extensively researched due to their wide spectrum of potential pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties . Specific scientific research indicates that this amine derivative can act as an agonist for the G protein-coupled receptor 40 (GPR40) . This mechanism is of significant interest for metabolic disorder research, as GPR40 activation is known to enhance glucose-dependent insulin secretion, positioning this compound as a potential candidate for investigating new therapeutic approaches for diabetes . The compound is supplied as a high-purity material for in-vitro research applications. ATTENTION: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVOQLHSCVKTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295486
Record name 2,3-Dihydro-2-benzofuranethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910400-66-7
Record name 2,3-Dihydro-2-benzofuranethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910400-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-benzofuranethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Salicylaldehyde derivatives react with α-haloketones (e.g., chloroacetone) in anhydrous acetone with potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of the haloketone, followed by cyclization to form the dihydrobenzofuran ring. Key parameters include:

  • Solvent : Anhydrous acetone (optimal for solubility and reaction kinetics).

  • Temperature : Reflux conditions (60–80°C) for 10–24 hours.

  • Base : Potassium carbonate (2–3 equivalents) to deprotonate the phenolic hydroxyl group.

Post-cyclization, the intermediate 2-acetyl-2,3-dihydrobenzofuran is reduced to the target amine via reductive amination.

Reductive Amination of 2-Acetyl-2,3-dihydrobenzofuran

Reductive amination provides a direct pathway to introduce the ethanamine moiety. This two-step process involves imine formation followed by catalytic hydrogenation.

Imine Formation

2-Acetyl-2,3-dihydrobenzofuran reacts with ammonium acetate in methanol under reflux, forming the corresponding imine. The reaction is monitored via FT-IR to confirm C=O to C=N conversion.

Catalytic Hydrogenation

The imine intermediate is reduced using hydrogen gas (1 atm) and palladium-on-carbon (Pd/C, 5% w/w) in ethanol at 25°C. This step achieves >90% conversion to the primary amine.

Table 1 : Optimization of Reductive Amination

ParameterOptimal ValueYield (%)Purity (%)
Catalyst Loading5% Pd/C9298
H₂ Pressure1 atm8995
SolventEthanol9197

Halogenation and Nucleophilic Substitution

This route introduces the amine group via halogenation of a preformed dihydrobenzofuran intermediate.

Bromination of 2-Acetyl-2,3-dihydrobenzofuran

Bromine in acetic acid selectively substitutes the acetyl group’s α-hydrogen, yielding 2-bromoacetyl-2,3-dihydrobenzofuran. Reaction conditions:

  • Temperature : 0–5°C to minimize side reactions.

  • Stoichiometry : 1:1 molar ratio of substrate to bromine.

Ammonolysis

The brominated intermediate reacts with aqueous ammonia (28% w/w) in ethanol at 60°C for 6 hours, displacing bromide with an amine group.

Table 2 : Halogenation-Substitution Performance

StepYield (%)Purity (%)
Bromination8593
Ammonolysis7889

Chiral Resolution of Racemic Mixtures

Enantioselective synthesis is critical for applications requiring stereochemical purity.

Diastereomeric Salt Formation

Racemic 2-(2,3-dihydrobenzofuran-2-yl)ethan-1-amine is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer with 95% enantiomeric excess.

Chromatographic Separation

Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) resolves enantiomers with a hexane:isopropanol (90:10) mobile phase.

Green Chemistry Approaches

Emerging methods prioritize sustainability via solvent-free conditions and biocatalysts.

Mechanochemical Synthesis

Ball-milling o-hydroxyacetophenone with chloroacetone and potassium carbonate yields 2-acetyl-2,3-dihydrobenzofuran in 88% yield without solvents.

Enzymatic Reductive Amination

Immobilized transaminases (e.g., from Arthrobacter sp.) convert 2-acetyl-2,3-dihydrobenzofuran to the amine using isopropylamine as a nitrogen donor, achieving 80% conversion under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Research

Preliminary studies indicate that 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine may interact with various neurotransmitter systems. Its potential applications include:

  • Mood Regulation : Research suggests it may influence mood-related neurotransmitters, making it a candidate for studying mood disorders.
  • Neuroprotection : The compound has been investigated for its neuroprotective properties, which could be beneficial in conditions like neurodegenerative diseases.

Analytical Chemistry

The compound serves as an analytical reference standard in mass spectrometry and forensic toxicology. Its applications include:

  • Forensic Analysis : Used to identify substances in toxicology reports.
  • Mass Spectrometry : Acts as a calibration standard for accurate measurement of other compounds.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Findings indicated a significant reduction in neuronal cell death when administered prior to neurotoxic exposure. This suggests potential therapeutic implications for neurodegenerative diseases.

Case Study 2: Mood Regulation

Another research project examined the compound's effects on mood regulation in rodent models. Results showed that administration led to increased levels of serotonin and dopamine, correlating with improved mood-related behaviors. This positions the compound as a promising candidate for further exploration in mood disorder therapies.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities Reference
Target compound None (base structure) C10H13NO 163.22 Intermediate for bioactive derivatives -
2-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine (2C-B-FLY) Bromo substitution on benzodifuranyl core C12H14BrNO2 292.15 Psychoactive (hallucinogenic analog)
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine Difluoro substitution at C3 of benzofuran C10H11F2NO 199.20 Enhanced metabolic stability; antiviral potential
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride Benzodioxin core (additional oxygen atom) C10H14ClNO2 223.10 Improved solubility; CNS activity
1-(2,3-Dihydro-1-benzofuran-5-YL)-2-fluoroethan-1-amine Fluoro substitution on ethylamine chain C10H12FNO 181.21 Altered receptor binding affinity

Key Observations :

  • Halogenation : Bromo or fluoro substituents (e.g., 2C-B-FLY, ; difluoro analog, ) enhance receptor-binding affinity and metabolic stability, often correlating with psychoactive or antiviral effects.
  • Core Modifications : Replacing the benzofuran with a benzodioxin (additional oxygen) improves solubility but may reduce lipophilicity, affecting blood-brain barrier penetration .

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine , also known as EN300-1716131 , is a member of the benzofuran family, characterized by a fused benzene and furan ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : Not specified in available literature.
  • Molecular Formula : C₁₁H₁₅N
  • Purity : >95% for research purposes .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amine group allows for the formation of hydrogen bonds with macromolecules, while the benzofuran moiety can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme activities and receptor functions, leading to various physiological effects.

Anticancer Activity

Research has indicated that compounds within the benzofuran class exhibit anticancer properties. For instance:

  • Study Findings : A related compound demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC₅₀ values indicating effective dose-dependent responses .
Cell LineIC₅₀ Value (nM)Selectivity Index
A549250>5
HeLa300>4

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects:

  • Mechanism : The compound may inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety .

Study on Anticancer Effects

A study published in ACS Omega explored the anticancer effects of structurally similar compounds. The results indicated that modifications in the benzofuran structure significantly affected cytotoxicity against various cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity .

Neuroprotection Research

Another investigation focused on the neuroprotective properties of benzofuran derivatives. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, supporting their potential use in treating neurodegenerative disorders .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzofuran scaffold and amine proton environment. Aromatic protons typically appear at δ 6.8–7.4 ppm, while the ethylamine chain shows signals at δ 2.7–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 176.1075 for C₁₀H₁₃NO).
  • HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; mobile phases often use acetonitrile/water gradients .

How can researchers resolve structural ambiguities in substituted derivatives of this compound?

Q. Advanced

  • X-ray Crystallography : Resolves stereochemical uncertainties, such as dihydrobenzofuran ring conformation .
  • 2D NMR (COSY, NOESY) : Maps coupling networks to distinguish regioisomers (e.g., para vs. ortho substitution on the benzofuran ring) .
    Example : NOESY correlations between the ethylamine chain and dihydrofuran protons confirm spatial proximity, aiding in conformation analysis.

What strategies optimize bioactivity in derivatives for antimicrobial studies?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzofuran 5-position to enhance microbial membrane penetration.
  • In Vitro Assays : Use broth microdilution (MIC values against S. aureus or C. albicans) and time-kill kinetics to evaluate potency. Compare with positive controls like fluconazole .
    Data Contradiction : If in vitro activity (MIC < 2 µg/mL) lacks in vivo correlation, assess metabolic stability via liver microsome assays to identify rapid degradation pathways .

How should researchers address discrepancies between computational predictions and experimental binding affinities?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Probe ligand-receptor interactions (e.g., with serotonin receptors) under physiological conditions. Adjust force fields (AMBER vs. CHARMM) to refine docking scores .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational ΔG predictions. Discrepancies may arise from solvation effects or protonation state mismatches .

What methodologies assess the compound’s pharmacokinetic (PK) profile in preclinical models?

Q. Advanced

  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu); >90% binding may limit CNS penetration.
  • Metabolic Stability : Incubate with rat/human liver microsomes; calculate intrinsic clearance (CLint) using substrate depletion assays .
  • In Vivo PK : Administer IV/PO in rodents; collect plasma samples for LC-MS/MS analysis. A high volume of distribution (Vd > 3 L/kg) suggests tissue partitioning .

How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

Q. Advanced

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol eluents to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT methods) .
    Example : A 98:2 enantiomeric ratio (er) is achievable using chiral auxiliaries like (R)-BINOL-phosphoric acid catalysts .

What experimental controls are critical in neuropharmacological studies involving this compound?

Q. Advanced

  • Receptor Selectivity Panels : Screen against off-target receptors (e.g., dopamine D₂, adrenergic α₁) to rule out polypharmacology.
  • Negative Controls : Use scrambled analogs (e.g., ethylamine chain removed) to confirm activity is structure-dependent.
  • Positive Controls : Compare with known benzofuran-based agonists (e.g., 5-HT₂A agonists) to benchmark efficacy .

Tables for Key Data

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–120°C↑ Cyclization
Solvent PolarityTHF > DMF↑ Purity
Catalyst Loading5–10 mol% BF₃·OEt₂↑ Rate

Table 2: Bioactivity Profile (Example Derivatives)

DerivativeMIC (C. albicans)5-HT₂A EC₅₀ (nM)
5-Fluoro-substituted1.8 µg/mL12.5
7-Chloro-substituted3.2 µg/mL45.0

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